molecular formula C14H10ClFO3 B2607023 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid CAS No. 773869-10-6

4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid

Cat. No. B2607023
CAS RN: 773869-10-6
M. Wt: 280.68
InChI Key: DWHCHNBZFKMVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid, also known as CFBA, is an important organic compound that is used in a variety of scientific research applications. It is a versatile molecule with a wide range of applications, including the synthesis of other compounds, as a substrate for enzymes, and as a pharmacological agent. CFBA has been used in numerous studies to investigate the biochemical and physiological effects of compounds on various biological systems.

Scientific Research Applications

Synthesis and Application in Chemical Production

One study detailed a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrating the relevance of halogenated benzoic acid derivatives in pharmaceutical production (Qiu et al., 2009). This synthesis highlights the challenges and innovations in developing cost-effective and environmentally friendly production methods for complex organic molecules.

Antioxidant Activity and Environmental Degradation

Another area of research focuses on the antioxidant capacity of compounds, including benzoic acid derivatives. The ABTS/PP decolorization assay has been used to assess the antioxidant capacity of various substances, offering insights into the reaction pathways and potential applications of antioxidants in mitigating oxidative stress (Ilyasov et al., 2020).

Environmental Behavior of Parabens

Research on the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments underscores the environmental persistence and potential endocrine-disrupting effects of these widely used preservatives. This work points to the continuous introduction of paraben-based products into water bodies and the need for further studies on their biodegradation and toxicity (Haman et al., 2015).

Degradation of Nitisinone

A study on the degradation of nitisinone, a medical treatment for hepatorenal tyrosinemia, showcases the stability and degradation pathways of this benzoic acid derivative, emphasizing the importance of understanding the chemical properties for its safe and effective medical application (Barchańska et al., 2019).

Development of Novel Drugs

The synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, a novel salicylic acid derivative, illustrates the ongoing search for safer and more effective pharmaceutical agents. This compound, with potential anti-inflammatory, analgesic, and antiplatelet activities, represents the innovative exploration of benzoic acid derivatives in drug development (Tjahjono et al., 2022).

properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHCHNBZFKMVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.